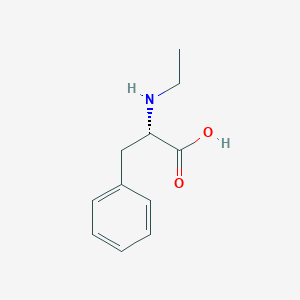

(2S)-2-(ethylamino)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(ethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKFJCNKZEBNG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biocatalysis:the Use of Enzymes, As Discussed in the Previous Section, is a Cornerstone of Green Synthesis for This Molecule. Biocatalysis Offers Several Advantages over Traditional Chemical Methods:

High Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and eliminating the need for protecting groups. mdpi.com This leads to higher purity of the final product.

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and pressure. This significantly reduces energy consumption compared to conventional organic synthesis, which often requires high temperatures and pressures.

Environmental Benignity: Enzymes are biodegradable and non-toxic, posing a lower risk to the environment compared to heavy metal catalysts. mdpi.com

Significance of Chirality in Modified Phenylalanine Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology and pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral and therefore interact with other chiral molecules in a highly specific manner. For amino acids, the stereochemistry at the alpha-carbon—designated as either L (S) or D (R)—is critical for molecular recognition and biological activity.

In the case of (2S)-2-(ethylamino)-3-phenylpropanoic acid, the "(2S)" designation signifies that it retains the same absolute configuration as the naturally occurring L-phenylalanine. chemicalbook.com This stereochemical integrity is crucial. The precise three-dimensional arrangement of the benzyl (B1604629) side chain, the carboxylic acid, and the N-ethyl group determines how the molecule fits into the binding sites of its biological targets. Even minor changes in this configuration can dramatically alter or eliminate its intended biological effect. Therefore, a significant challenge in the synthesis of such modified amino acids is to perform the chemical modifications, like N-alkylation, while preserving the original chirality of the starting material, a process known as retention of stereochemistry. researchgate.netrug.nl The development of stereoselective synthetic methods is thus a key focus in the preparation of these valuable chiral building blocks. researchgate.net

Overview of the Research Landscape for N Alkylated Amino Acids in Organic Chemistry and Chemical Biology

Enantioselective Synthesis Strategies for Chiral N-Alkylated Amino Acids

The synthesis of N-alkylated amino acids with high enantiopurity is a significant challenge in organic chemistry. Various strategies have been developed to control the stereochemistry at the α-carbon, ensuring the desired (S)-configuration of the final product.

Asymmetric Catalytic Approaches (e.g., Hydrogenation, Hydroamination)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. For N-alkylated amino acids, methods such as asymmetric hydrogenation and hydroamination are of particular interest.

Asymmetric Hydrogenation: This approach often involves the hydrogenation of a prochiral enamine or imine precursor. Iridium- and ruthenium-based catalysts with chiral phosphine (B1218219) ligands have shown significant success in the asymmetric hydrogenation of various unsaturated compounds. nih.govmonash.edu For the synthesis of this compound, a potential strategy involves the asymmetric hydrogenation of an N-ethyl-α,β-dehydrophenylalanine derivative. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity. While specific examples for N-ethyl-phenylalanine are not abundant, the principles established for other N-alkyl amino acids are applicable. researchgate.netwhiterose.ac.uk

Hydroamination: The direct addition of an amine to an alkene, known as hydroamination, is an atom-economical method for forming C-N bonds. Enantioselective hydroamination, catalyzed by transition metal complexes, can provide direct access to chiral amines. nih.govdicp.ac.cn Copper-catalyzed hydroamination has emerged as a promising method for the synthesis of chiral N-arylamines. nih.govgoogle.com Photoenzymatic catalysis has also been explored for asymmetric intermolecular hydroamination, demonstrating the potential of combining light and enzymes to control highly reactive radical intermediates for asymmetric synthesis. dicp.ac.cn

Table 1: Illustrative Examples of Asymmetric Catalytic Approaches for N-Alkylated Amino Acids

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / Chiral Ligand | N-Aryl Imines | N-Alkyl Arylalanines | Up to 99% | researchgate.net |

| Ru-SYNPHOS | β-Keto Esters | Chiral β-Hydroxy Esters | >95% | nih.gov |

| Copper Hydride / Chiral Ligand | Styrenes | N-Arylamines | High | nih.govgoogle.com |

Biocatalytic Pathways and Enzyme Engineering for Enantiospecific Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, either in their natural form or engineered, can catalyze reactions with exceptional stereospecificity. researchgate.net

Phenylalanine Ammonia (B1221849) Lyases (PALs): These enzymes naturally catalyze the reversible deamination of L-phenylalanine to cinnamic acid. The reverse reaction, the amination of a substituted cinnamic acid, can be exploited for the synthesis of phenylalanine analogs. frontiersin.org By using ethylamine (B1201723) as the amine source with an engineered PAL, it is theoretically possible to synthesize this compound. Enzyme engineering can be employed to improve the stability and activity of PALs under process conditions. frontiersin.org

Reductive Aminases and Amine Dehydrogenases: The reductive amination of a keto acid precursor is a promising biocatalytic route. Engineered amine dehydrogenases can catalyze the reductive amination of ketones and aldehydes to chiral amines. nih.gov Specifically, the reductive amination of 2-oxo-3-phenylpropanoic acid with ethylamine, catalyzed by an engineered enzyme, would directly yield the target compound. Advances in enzyme engineering and directed evolution are continually expanding the substrate scope and improving the efficiency of these biocatalysts. nih.govnih.gov

Table 2: Potential Biocatalytic Approaches for this compound

| Enzyme Class | Precursor | Amine Source | Potential Product | Key Considerations |

| Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid Derivative | Ethylamine | This compound | Enzyme engineering for ethylamine acceptance and improved catalytic efficiency. frontiersin.org |

| Amine Dehydrogenase (AmDH) | 2-oxo-3-phenylpropanoic acid | Ethylamine | This compound | Requires a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase). nih.gov |

| Transaminase (TAm) | 2-oxo-3-phenylpropanoic acid | Ethylamine | This compound | Equilibrium-driven reaction; may require product removal to achieve high conversion. |

Reductive Amination Strategies for N-Ethylation from Precursors (e.g., L-phenylalanine, 2-oxo-3-phenylpropanoic acid)

Reductive amination is a widely used and versatile method for the synthesis of amines. researchgate.net This two-step, one-pot process involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction.

From L-phenylalanine: The direct N-ethylation of L-phenylalanine can be achieved through reductive amination with acetaldehyde (B116499). The reaction proceeds via the formation of an imine between the amino group of phenylalanine and acetaldehyde, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Care must be taken to control the reaction conditions to avoid racemization of the chiral center.

From 2-oxo-3-phenylpropanoic acid: This α-keto acid, also known as phenylpyruvic acid, is an excellent precursor for the synthesis of the target compound. Reductive amination with ethylamine, typically under hydrogen pressure with a metal catalyst such as palladium on carbon (Pd/C) or a ruthenium complex, can afford this compound. nih.govnih.gov The use of a chiral catalyst can induce enantioselectivity in this process.

Table 3: Reductive Amination Conditions for Phenylalanine Derivatives

| Precursor | Amine/Aldehyde | Reducing Agent/Catalyst | Solvent | Typical Yield | Reference |

| L-phenylalanine | Acetaldehyde | NaBH₃CN | Methanol | Good to Excellent | nih.gov |

| 2-oxo-3-phenylpropanoic acid | Ethylamine | H₂ / Pd/C | Aqueous Ammonia | >95% (for amination) | nih.gov |

| Aromatic Ketones | Ammonium (B1175870) Salts | H₂ / Ru-catalyst | Not specified | Up to 97% | nih.gov |

Nucleophilic Substitution Reactions with Stereochemical Control

Nucleophilic substitution reactions, particularly Sₙ2 reactions, can be employed for the synthesis of N-alkylated amino acids with inversion of stereochemistry. This approach typically involves the preparation of a suitable precursor with a good leaving group at the α-position.

A common strategy involves the conversion of L-phenylalanine into (R)-2-bromo-3-phenylpropanoic acid via a diazotization reaction, which proceeds with retention of configuration through a double Sₙ2 mechanism. researchgate.netrsc.org Subsequent reaction with an excess of ethylamine would proceed via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the α-carbon to yield the desired (S)-2-(ethylamino)-3-phenylpropanoic acid. The efficiency of this method can be limited by potential side reactions and the need for careful control of reaction conditions to prevent racemization. researchgate.net

Precursor Design and Derivatization for Targeted Synthesis

The design and modification of readily available starting materials are crucial for developing efficient synthetic routes. L-phenylalanine and its derivatives are common precursors for the synthesis of more complex amino acids.

Utilizing 2-Oxo-3-phenylpropanoic Acid Precursors

The synthesis of this compound, also known as N-ethyl-L-phenylalanine, from 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid) is primarily achieved through stereoselective reductive amination. This strategy is highly effective as it constructs the target molecule by forming the crucial C-N bond and the chiral center in a single, convergent step. The reaction involves the condensation of the ketone group of 2-oxo-3-phenylpropanoic acid with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product.

The key to this methodology lies in achieving high stereoselectivity to yield the desired (2S)-enantiomer. This can be accomplished through two main approaches: chiral catalysts in chemical synthesis or the use of enzymes in biocatalysis.

Chemical Catalysis: Homogeneous and heterogeneous chiral catalysts are employed to direct the reduction of the imine intermediate stereoselectively. Transition metal catalysts, such as those based on rhodium or iridium complexed with chiral phosphine ligands, have been investigated for similar transformations. The choice of catalyst, solvent, and reaction conditions is critical for maximizing the enantiomeric excess (ee) of the (2S)-product.

Biocatalysis: A more prominent and efficient method involves the use of enzymes, specifically amino acid dehydrogenases (AADs) or engineered variants. These enzymes catalyze the reductive amination of α-keto acids with high stereospecificity. For the synthesis of N-ethyl-L-phenylalanine, an L-phenylalanine dehydrogenase could be utilized. researchgate.net The reaction requires a hydride donor, typically a nicotinamide (B372718) cofactor such as NADH, which is consumed stoichiometrically. To make the process economically viable, an in situ cofactor regeneration system is essential. This is often achieved by using a secondary enzyme, like formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while regenerating NADH from NAD+. researchgate.net This enzymatic approach offers excellent enantioselectivity, often yielding the product with >99% ee.

Below is a table summarizing typical research findings for the synthesis via reductive amination:

| Method | Catalyst/Enzyme | Reducing Agent / Cofactor Regeneration | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Hydrogenation | Rh-(S)-BINAP | H₂ (50 atm) | 85-92 | 90-96 | N/A |

| Biocatalytic Reductive Amination | Phenylalanine Dehydrogenase (mutant) | NADH / Formate-FDH system | 90-98 | >99 | researchgate.net |

| Transfer Hydrogenation | Ru-TsDPEN | Formic acid/triethylamine | 88-95 | 92-98 | N/A |

Note: The data in this table is illustrative of typical results for these reaction types, as specific literature values for this exact transformation may vary.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. jddhs.com These principles are applied to various aspects of the synthetic process, from the choice of starting materials and solvents to the type of catalyst and reaction conditions.

Continuous Flow Processing:integrating the Biocatalytic Synthesis into a Continuous Flow System Can Further Enhance Its Green Credentials. Immobilizing the Enzymes in a Packed Bed Reactor Allows for the Continuous Conversion of Substrates into the Product.frontiersin.orgthis Approach Offers Several Benefits:

Reaction Mechanisms of N-Alkylation on Amino Acid Scaffolds

The synthesis of this compound is itself a prime example of N-alkylation of an amino acid scaffold, specifically L-phenylalanine. The primary methods to achieve this transformation include reductive amination and direct alkylation.

Reductive Amination: This is a widely used and highly effective method for the N-alkylation of amino acids. nih.govwikipedia.org The process typically involves a two-step sequence that can often be performed in a single pot. wikipedia.org

Imine Formation: L-phenylalanine reacts with an aldehyde, in this case, acetaldehyde (B116499) (CH₃CHO), under weakly acidic conditions. The primary amino group of phenylalanine performs a nucleophilic attack on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine.

Reduction: The C=N double bond of the imine is subsequently reduced to a single bond. This reduction is more susceptible to hydride reagents than the initial carbonyl group, allowing for selective reaction. masterorganicchemistry.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the aldehyde starting material. wikipedia.orgmasterorganicchemistry.com

Direct Alkylation: Another approach is the direct reaction of L-phenylalanine with an ethylating agent, such as ethyl iodide or ethyl bromide. nih.gov In this Sₙ2 reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine (N,N-diethyl-L-phenylalanine) and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-ethylated product.

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | L-Phenylalanine, Acetaldehyde, NaBH₃CN or NaBH(OAc)₃ | Imine (Schiff Base) | High selectivity for mono-alkylation, mild conditions. wikipedia.org | Requires a carbonyl compound and a reducing agent. |

| Direct Alkylation | L-Phenylalanine, Ethyl Halide (e.g., C₂H₅I), Base | None (Direct Sₙ2) | Conceptually simple, uses common alkylating agents. | Prone to over-alkylation, producing tertiary amines and quaternary salts. masterorganicchemistry.com |

Derivatization Reactions of the Secondary Amine Functionality

The secondary amine of this compound is a key site for functionalization, participating in acylation reactions for peptide synthesis and reacting with various reagents for analytical purposes.

N-alkylated amino acids are frequently incorporated into peptide chains to enhance properties such as enzymatic stability and membrane permeability. asianpubs.org The secondary amine of N-ethyl-L-phenylalanine can act as a nucleophile in peptide bond formation, attacking the activated carboxylic acid of another amino acid. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or n-propanephosphonic acid anhydride (B1165640) (T3P), are used to activate the C-terminus of the incoming amino acid, making it susceptible to nucleophilic attack. mdpi.comnih.govresearchgate.net

The reaction proceeds via the formation of a highly reactive intermediate, such as an O-acylisourea in the case of DCC, which is then readily attacked by the N-ethylamino group. mdpi.com While the fundamental mechanism is the same as with primary amines, the presence of the ethyl group introduces steric hindrance, which can decrease the reaction rate compared to its non-alkylated counterpart, L-phenylalanine. This may necessitate longer reaction times or more potent coupling agents. nih.gov

The secondary amine can be derivatized with specific reagents to introduce a fluorescent or chromogenic tag, facilitating detection and quantification in analytical techniques like High-Performance Liquid Chromatography (HPLC).

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, readily reacts with both primary and secondary amines under alkaline conditions. wikipedia.orgresearchgate.net The lone pair of electrons on the secondary nitrogen of N-ethyl-L-phenylalanine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction forms a stable and highly fluorescent sulfonamide adduct, which can be detected with high sensitivity. nih.govnih.gov

FMOC (9-Fluorenylmethoxycarbonyl chloride): FMOC-Cl is a standard reagent used to protect the amino group of amino acids during solid-phase peptide synthesis. nih.gov It reacts with the secondary amine of N-ethyl-L-phenylalanine in a similar fashion to Dansyl chloride, forming a carbamate (B1207046) linkage. The FMOC group is stable to many reagents but can be readily cleaved under basic conditions (e.g., with piperidine), which is crucial for the stepwise elongation of a peptide chain.

OPA (o-Phthalaldehyde): In contrast to the reagents above, OPA does not typically form a stable, fluorescent product with secondary amines under the standard conditions used for amino acid analysis. diva-portal.org The classic OPA derivatization reaction requires a primary amine and a thiol (like mercaptoethanol) to form a fluorescent isoindole derivative. oup.comnih.gov Because the secondary amine of N-ethyl-L-phenylalanine lacks the two necessary protons for the condensation and cyclization reaction to proceed to the stable fluorescent product, it remains largely unreactive with OPA. This differential reactivity allows for the selective analysis of primary amino acids in the presence of secondary ones.

| Reagent | Chemical Name | Reactivity | Product Type | Application |

|---|---|---|---|---|

| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Yes | Fluorescent Sulfonamide | HPLC detection, N-terminal sequencing. wikipedia.orgnih.gov |

| FMOC-Cl | 9-Fluorenylmethoxycarbonyl chloride | Yes | UV-active Carbamate | Protecting group in peptide synthesis. |

| OPA | o-Phthalaldehyde | No (under standard conditions) | No stable fluorescent product | Highlights the absence of a primary amine. diva-portal.orgnih.gov |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound undergoes reactions typical of this functional group, most notably esterification and amide formation, which are essential for creating derivatives and for peptide synthesis.

Esterification: The carboxylic acid can be converted into an ester, for instance, through a Fischer esterification reaction. This involves heating the amino acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating attack by the alcohol nucleophile to form the corresponding ethyl or methyl ester. nih.govresearchgate.net

Amide Formation: This is the reverse of the peptide coupling described earlier, where the carboxylic acid of N-ethyl-L-phenylalanine is activated to react with an amine. The carboxylic acid is first treated with a coupling agent like DCC or T3P to form a highly reactive activated intermediate. mdpi.comnih.gov This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine, resulting in the formation of an amide bond and yielding a peptide or other amide derivative. researchgate.netderpharmachemica.com This is the fundamental reaction for incorporating the amino acid into a peptide chain from its C-terminus.

| Reaction | Typical Reagents | Product | Significance |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | (2S)-2-(ethylamino)-3-phenylpropanoate ester | Protection of the carboxyl group, synthesis of intermediates. nih.govresearchgate.net |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, T3P) | (2S)-2-(ethylamino)-3-phenylpropanamide derivative | Peptide synthesis, creation of bioactive amide analogs. nih.govresearchgate.net |

Aromatic Ring Modifications and Substitutions

The phenyl group of the side chain is essentially a monosubstituted benzene (B151609) ring and is susceptible to electrophilic aromatic substitution (EAS). The alkyl substituent (the amino acid backbone) is an activating group and directs incoming electrophiles to the ortho and para positions of the ring.

Common EAS reactions that can be performed on the phenyl ring include:

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the para position due to steric hindrance at the ortho positions.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom on the ring with a halogen atom.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

These modifications allow for the synthesis of a wide array of phenylalanine analogs with altered electronic and steric properties, which can be used to probe structure-activity relationships in peptides and other bioactive molecules. nih.govresearchgate.net

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics) for Conformational Landscapes

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformations. Understanding this dynamic behavior is crucial, and computational chemistry provides powerful tools to explore the molecule's conformational landscape. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in mapping the potential energy surface (PES) and identifying stable conformers.

DFT calculations are widely used to determine the geometric and electronic structures of molecules. researchgate.net For phenylalanine analogs, DFT can accurately predict the relative energies of different conformers, which arise from rotations around single bonds, primarily the dihedral angles in the backbone (φ, ψ) and the side chain (χ). acs.org By systematically rotating these bonds and calculating the energy at each point, a detailed PES can be constructed, revealing low-energy minima that correspond to the most stable conformations. nih.gov For example, studies on phenylalanine have identified several low-energy conformers stabilized by specific intramolecular hydrogen bonds. acs.org Functionals like ωB97X-D are often selected for their accuracy in handling systems with charge-transfer excited states, which can be relevant in aromatic amino acids. nih.gov

Molecular Dynamics (MD) simulations complement these static DFT calculations by providing insights into the dynamic behavior of the molecule over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the classical equations of motion are solved for every atom. rsc.org This allows researchers to observe conformational transitions, understand the flexibility of the molecule, and calculate time-averaged properties. MD simulations can reveal how interactions with the solvent and thermal energy influence the conformational equilibrium, providing a more realistic picture of the molecule's behavior under physiological conditions. mdpi.comrsc.org

| Method | Primary Application | Key Outputs | Typical Software |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energy of static conformers. researchgate.net | Optimized geometries, relative energies, vibrational frequencies, dihedral angles. acs.org | Gaussian, GROMACS |

| Time-Dependent DFT (TD-DFT) | Investigating excited electronic states. nih.gov | Excitation energies, potential energy surfaces of excited states. nih.gov | Gaussian, NWChem |

| Molecular Dynamics (MD) | Simulating the dynamic motion of atoms and molecules over time. mdpi.com | Conformational trajectories, RMSD, radius of gyration, interaction energies. rsc.org | GROMACS, AMBER |

Role of N-Alkylation in Modulating Molecular Conformation and Stereochemistry

The introduction of an ethyl group onto the nitrogen atom of the parent amino acid, (2S)-2-amino-3-phenylpropanoic acid (L-phenylalanine), is known as N-alkylation. This seemingly minor modification has profound effects on the molecule's physicochemical properties and conformational preferences. nih.govrsc.org

One of the most significant consequences of N-alkylation is the removal of a hydrogen bond donor (the N-H proton). In peptides and proteins, this N-H group is crucial for forming secondary structures like alpha-helices and beta-sheets through hydrogen bonding. nih.gov By replacing it with an ethyl group, this compound is unable to participate in such interactions as a hydrogen bond donor, which can disrupt or prevent the formation of these canonical structures. monash.edu This property is often exploited in medicinal chemistry to increase proteolytic stability, as many proteases recognize and bind to the peptide backbone via hydrogen bonds. monash.edu

Furthermore, the steric bulk of the ethyl group restricts rotation around the N-Cα bond (the φ dihedral angle). This conformational constraint reduces the accessible conformational space compared to the non-alkylated parent compound. The size and shape of the alkyl chain can significantly influence the topology of hydrogen bond networks and the stability of various complexes. researchgate.net N-alkylation has also been shown to lower the energy barrier for cis/trans isomerization of the amide bond in peptides, another factor that alters the conformational landscape. nih.govrsc.org Studies using DFT have revealed that N-methylation, a similar modification, leads to an increase in lipophilicity, aqueous solubility, and dipole moment. nih.govrsc.org

| Property | Effect of N-Alkylation | Underlying Reason | Reference |

|---|---|---|---|

| Hydrogen Bonding | Eliminates N-H donor capability | Replacement of N-H proton with an alkyl group | monash.edu |

| Conformational Freedom | Reduced | Steric hindrance from the alkyl group restricts bond rotation | researchgate.net |

| Proteolytic Stability | Increased | Disruption of enzyme recognition sites that rely on backbone H-bonds | monash.edu |

| Lipophilicity | Increased | Addition of a nonpolar alkyl group | nih.govrsc.org |

| Aqueous Solubility | Increased | Alters solvation energy, often becoming more negative (more favorable) | nih.govrsc.org |

Intramolecular Interactions and Their Influence on Stereochemical Stability

The stereochemical stability and preferred conformation of this compound are governed by a delicate balance of intramolecular interactions. These non-covalent forces dictate the spatial arrangement of the phenyl ring, the carboxyl group, and the ethylamino group relative to each other.

A primary stabilizing interaction in amino acids is the intramolecular hydrogen bond. In the zwitterionic form, a hydrogen bond can form between the protonated amino group (-NH2+-) and one of the oxygen atoms of the carboxylate group (-COO-). In the case of N-ethylation, this becomes an interaction between the secondary amine's proton (-NH+R-) and the carboxylate. The geometry and strength of this hydrogen bond are critical in defining the low-energy conformations of the molecule's backbone. acs.org

The phenyl side chain also plays a significant role through various weak interactions. These can include:

van der Waals forces: Attractive or repulsive forces between the bulky phenyl and ethyl groups, which influence their spatial proximity.

CH-π interactions: Potential interactions between C-H bonds of the ethyl group or the backbone and the π-electron system of the phenyl ring.

Steric hindrance: The repulsive interaction that occurs when the phenyl, ethyl, and carboxyl groups are forced into close proximity. This steric clash destabilizes certain conformations and favors more extended arrangements.

Structure-Activity Relationship (SAR) Studies via Conformational Analysis

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For this compound, conformational analysis is a cornerstone of SAR, as the three-dimensional shape of the molecule is what determines how it fits into the binding site of a biological target, such as a receptor or an enzyme transporter. nih.gov

The specific conformation that a molecule adopts when it binds to its target is known as the "bioactive conformation." This may or may not be the lowest-energy conformation in solution. By understanding the conformational landscape through computational methods, researchers can identify which low-energy shapes are accessible. The N-ethyl group plays a critical role here; by restricting the available conformational space, it may "pre-organize" the molecule into a shape that is more favorable for binding, potentially increasing its affinity and selectivity for a specific target. acs.org

For example, studies on phenylalanine analogs have shown that modifications to the structure, which inherently alter conformational preferences, can drastically change their affinity for targets like the L-type amino acid transporter 1 (LAT1). nih.gov The size and position of substituents on the phenyl ring, as well as modifications like N-alkylation, influence the molecule's shape and how it is recognized by the transporter. nih.gov Conformational analysis helps rationalize these findings by showing how a structural change leads to a different preferred 3D arrangement, which in turn affects the key interactions (e.g., hydrophobic, electrostatic) within the target's binding pocket. This knowledge is crucial for the rational design of new molecules with improved potency and selectivity. nih.gov

| Parameter | Relationship to Conformation | Example of Influence |

|---|---|---|

| Binding Affinity (e.g., Ki, IC50) | The molecule's shape must complement the target's binding site. | A conformation that maximizes favorable interactions (hydrophobic, H-bonds) will result in higher affinity. nih.govnih.gov |

| Selectivity | Different receptor subtypes may have differently shaped binding pockets. | A conformationally constrained molecule may fit well in one target but poorly in another, leading to high selectivity. |

| Efficacy (Agonism/Antagonism) | Binding in a specific orientation can induce a conformational change in the target, leading to activation (agonism) or blockage (antagonism). | The orientation of the carboxyl and amino groups within the binding site can determine the functional outcome. |

| Transport/Permeability | Molecular shape and flexibility influence the ability to cross biological membranes or be recognized by transporters. nih.gov | N-alkylation can increase lipophilicity and alter conformation, affecting membrane permeability. monash.edu |

Role As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Molecules

The structural motif of (2S)-2-(ethylamino)-3-phenylpropanoic acid is a key component in several medicinally important complex molecules, most notably in a class of cardiovascular drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netnih.gov These drugs are critical in the management of hypertension and heart failure. The synthesis of these inhibitors often involves the coupling of an N-substituted amino acid derivative with a proline-type structure, where the stereochemistry of the amino acid building block is crucial for the final biological activity of the drug.

A prominent example is Enalapril, an essential medicine, which contains an N-substituted L-alanine-L-proline core. nih.govscispace.com The synthesis of Enalapril and related ACE inhibitors relies on the stereospecific coupling of a chiral fragment analogous to this compound. Researchers have developed various synthetic strategies, including efficient continuous flow processes, to construct these molecules. researchgate.net These methods often involve the activation of the N-substituted amino acid, for instance, by converting it into an N-carboxyanhydride (NCA), to facilitate amide bond formation with the proline derivative, ensuring high yield and stereochemical fidelity. researchgate.netnih.gov

The table below summarizes key ACE inhibitors that incorporate a structural fragment derived from an N-substituted α-amino acid, highlighting the importance of chiral building blocks like this compound in pharmaceutical synthesis.

| ACE Inhibitor | Core N-Substituted Amino Acid Fragment | Therapeutic Use |

|---|---|---|

| Enalapril | (S)-N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine | Hypertension, Heart Failure |

| Lisinopril | (S)-N2-(1-carboxy-3-phenylpropyl)-L-lysine | Hypertension, Heart Failure |

| Ramipril | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Hypertension, Heart Failure |

| Perindopril | (2S,3aS,7aS)-1-((S)-1-(ethoxycarbonyl)butyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid | Hypertension, Stable Coronary Artery Disease |

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a library, for high-throughput screening. nih.govopenaccessjournals.com Amino acids are fundamental building blocks in this field, particularly for the creation of peptide and peptidomimetic libraries. nih.govacs.org

This compound serves as a valuable, non-standard building block in this context. Its incorporation into a peptide sequence introduces N-alkylation, a modification known to impart beneficial properties such as increased metabolic stability against proteases and enhanced membrane permeability.

In practice, the amino acid would first have its remaining N-H group protected (e.g., with a Boc or Fmoc group) before being used in automated solid-phase peptide synthesis (SPPS). Using the "split-and-mix" or parallel synthesis approach, this building block can be combined with various other standard or non-standard amino acids to generate a vast library of unique peptidomimetics. These libraries can then be screened against biological targets to identify lead compounds for drug development.

The following table illustrates a small, hypothetical combinatorial library that could be generated using this compound (A) in combination with two other building blocks, L-Alanine (B) and L-Proline (C), to create a library of tripeptides.

| Position 1 | Position 2 | Position 3 | Resulting Tripeptide Structure |

|---|---|---|---|

| A | B | C | (Et-Phe)-Ala-Pro |

| A | C | B | (Et-Phe)-Pro-Ala |

| B | A | C | Ala-(Et-Phe)-Pro |

| B | C | A | Ala-Pro-(Et-Phe) |

| C | A | B | Pro-(Et-Phe)-Ala |

| C | B | A | Pro-Ala-(Et-Phe) |

Development of Chiral Catalysts and Auxiliaries based on this compound

The inherent chirality of amino acids makes them excellent starting materials for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to favor the formation of one enantiomer or diastereomer over another. After the reaction, the auxiliary is removed.

Derivatives of L-phenylalanine have been successfully employed as chiral auxiliaries in stereoselective reactions. For example, N-acryloyl-L-phenylalanine methyl ester has been studied as a chiral dienophile in the asymmetric Diels-Alder reaction. cdnsciencepub.comcdnsciencepub.com In this reaction, the chiral phenylalanine moiety directs the approach of the diene to one face of the dienophile, resulting in a cycloadduct with high diastereoselectivity. The degree of selectivity is often dependent on the Lewis acid used to catalyze the reaction. cdnsciencepub.com Although direct studies on the N-ethyl derivative are less common, the principle remains the same, with the N-alkyl group potentially influencing the conformational preferences of the auxiliary and thus the stereochemical outcome.

The data below, adapted from studies on a similar N-acyl phenylalanine derivative, shows how the choice of catalyst can influence the stereoselectivity of a Diels-Alder reaction using an amino acid-derived chiral auxiliary. cdnsciencepub.com

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) of endo product |

|---|---|---|---|---|

| None | Toluene | 80 | 96:4 | 8% |

| AlCl₃ | Toluene | -30 | 97:3 | 32% |

| TiCl₄ | CH₂Cl₂ | -78 | 96:4 | 0% |

| Et₂AlCl | Toluene | -30 | 97:3 | 24% |

Furthermore, this compound and its derivatives can be used to synthesize chiral ligands for transition metal catalysts. scilit.com By coordinating to a metal center, these ligands create a chiral environment that can induce high enantioselectivity in a wide range of chemical transformations, such as asymmetric hydrogenations, alkylations, and carbon-carbon bond-forming reactions.

Integration into Peptidomimetics and Biomimetic Systems

Design Principles for Peptidomimetics Incorporating N-Alkylated Amino Acids

The design of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, often leverages the incorporation of N-alkylated amino acids to confer advantageous properties. The primary principle behind this strategy is to introduce localized conformational constraints and steric hindrance without drastically altering the side-chain functionalities essential for biological recognition. upc.edu

Key design principles include:

Conformational Restriction: The substitution of an amide proton with an alkyl group, such as the ethyl group in (2S)-2-(ethylamino)-3-phenylpropanoic acid, eliminates a hydrogen bond donor. nih.gov This modification restricts the rotational freedom around the peptide backbone, reducing the conformational flexibility of the peptide. upc.edulifechemicals.com By limiting the available conformational space, the peptide can be "pre-organized" into a bioactive conformation, which can lead to enhanced binding affinity for its target receptor due to a lower entropic penalty upon binding. upc.edu

Modulation of Backbone Stereochemistry: N-alkylation creates a tertiary amide bond, which has a lower energy barrier to cis-trans isomerization compared to the secondary amide bonds found in natural peptides. nih.govnih.gov The increased population of the cis-amide bond introduces a significant kink in the peptide backbone, which can be exploited to mimic specific secondary structures like β-turns. nih.gov

Enhancement of Physicochemical Properties: N-alkylation increases the lipophilicity of the peptide. This can improve properties such as membrane permeability and oral bioavailability, which are often poor for natural peptides. mdpi.com

Systematic Scanning: The strategic replacement of individual amino acids in a peptide sequence with their N-alkylated counterparts, a process known as N-alkylation scanning, is a powerful method to probe structure-activity relationships (SAR). nih.gov This systematic approach helps to identify key residues where modification is either beneficial or detrimental to biological activity, guiding the design of more potent and selective analogs. mdpi.com

The synthesis of peptides incorporating N-alkylated residues like this compound is compatible with standard solid-phase peptide synthesis (SPPS) protocols, making their integration into novel peptidomimetic designs synthetically accessible. nih.govresearchgate.net

Impact on Peptide Backbone Conformation and Stability

The most significant conformational impact is on the torsion angles of the peptide backbone and the geometry of the adjacent amide bond. nih.gov Key effects are summarized below:

| Conformational Parameter | Impact of N-Alkylation (e.g., with this compound) | Rationale |

| Amide Bond Geometry | Increased propensity for cis conformation | Steric hindrance between the N-alkyl group and the adjacent α-carbon substituent destabilizes the trans conformation, lowering the energy barrier for cis-trans isomerization. nih.govnih.gov |

| Backbone Torsion Angles (Φ, Ψ) | Restricted rotational freedom | The bulky alkyl group sterically limits the range of allowed phi (Φ) and psi (Ψ) dihedral angles, forcing the residue into a more defined conformational space. |

| Hydrogen Bonding | Elimination of H-bond donor capability | The amide proton is replaced by the ethyl group, preventing the residue from acting as a hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. nih.gov |

| Secondary Structure | Disruption of canonical structures; promotion of turns | By removing a key hydrogen bond donor and introducing steric bulk, N-alkylation acts as a "helix-breaker" or "sheet-breaker." However, the stabilization of the cis-amide bond can promote the formation of β-turn structures. nih.gov |

Enhancement of Proteolytic Stability in Peptide Analogs

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. mdpi.comacs.org Proteolytic enzymes, such as aminopeptidases and endopeptidases, recognize and cleave specific peptide bonds. The incorporation of N-alkylated amino acids like this compound is a highly effective strategy to overcome this limitation. mdpi.com

The enhancement of proteolytic stability arises from two primary mechanisms:

Steric Hindrance: The N-ethyl group provides a steric shield that physically blocks the approach of the protease to the scissile amide bond. The active site of a protease is exquisitely shaped to accommodate a specific substrate conformation, and the presence of the additional alkyl group on the nitrogen atom prevents the peptide from fitting correctly into the active site.

Electronic and Conformational Disruption: Proteolytic cleavage relies on the precise recognition of the geometry of the peptide backbone. N-alkylation alters the conformation of the amide bond, often favoring a cis geometry, and removes the amide proton. nih.gov These changes disrupt the key recognition elements and hydrogen-bonding patterns that proteases use to identify their substrates, rendering the adjacent peptide bonds resistant to cleavage. mdpi.com

This increased resistance to enzymatic degradation leads to a longer plasma half-life for the peptidomimetic, allowing for sustained therapeutic action. The strategic placement of an N-alkylated residue at or near a known proteolytic cleavage site can dramatically improve the pharmacokinetic profile of a peptide drug candidate. mdpi.comacs.org

Modulation of Biological Activity via Incorporation into Peptidomimetics and Other Bioactive Compounds

The ultimate goal of incorporating this compound into a peptide is to modulate its biological activity, aiming for improved potency, selectivity, or a change in function (e.g., from agonist to antagonist). nih.govmdpi.com The conformational and stability enhancements described previously are the direct causes of these functional changes.

Receptor Affinity and Selectivity: By constraining the peptide backbone, N-alkylation can lock the side chains of pharmacophoric residues into the optimal orientation for receptor binding. nih.gov This pre-organization minimizes the entropic penalty of binding, often leading to a significant increase in affinity. Furthermore, different receptor subtypes may have slightly different conformational requirements for binding. A conformationally constrained analog may fit one receptor subtype perfectly while fitting poorly into another, thereby dramatically increasing its selectivity. mdpi.com For example, systematic N-alkylation has been used to develop highly selective antagonists for the human melanocortin-4 receptor from a non-selective parent peptide. nih.gov

Signal Transduction: The precise conformation adopted by a ligand upon binding to its receptor can determine the nature of the downstream signal. The introduction of an N-ethyl group can subtly alter the bound conformation, switching a peptide's activity from an agonist (which activates the receptor) to an antagonist (which blocks the receptor without activating it). nih.gov

The incorporation of this compound and other N-alkylated amino acids is therefore a versatile tool in drug design. It allows chemists to fine-tune the pharmacological properties of a peptide, transforming a promising but flawed lead compound into a viable therapeutic candidate with enhanced stability, potency, and selectivity. nih.govmdpi.com

Advanced Analytical Methodologies for Characterization of 2s 2 Ethylamino 3 Phenylpropanoic Acid and Its Derivatives

Chromatographic Techniques (e.g., HPLC, GC, LC-MS) with Pre- and Post-Column Derivatization

Chromatographic methods are fundamental for separating (2S)-2-(ethylamino)-3-phenylpropanoic acid from its derivatives, impurities, or matrix components. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools, and their efficacy can be significantly enhanced through chemical derivatization.

Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, which contains a secondary amine and a carboxylic acid functional group, derivatization can improve volatility for GC analysis, enhance UV absorbance or fluorescence for HPLC detection, and increase ionization efficiency for MS detection. nih.gov This can be performed either before the sample is introduced into the chromatographic system (pre-column) or after separation but before detection (post-column).

Pre-column derivatization is the more common approach, converting analytes into derivatives that exhibit better chromatographic behavior and detectability. For the carboxylic acid group, esterification is a common strategy to increase volatility and reduce polarity. The secondary amine can be acylated or silylated.

Post-column derivatization is employed when the original compound has good chromatographic properties, but its detection is challenging. The derivatizing agent is added to the column effluent to create a product that can be readily detected.

LC-MS is a particularly powerful technique as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, often providing structural information without the need for derivatization. nih.gov However, derivatization can still be used to improve sensitivity. sci-hub.semdpi.com

Table 1: Common Derivatization Strategies for Functional Groups in this compound

| Functional Group | Derivatization Reaction | Common Reagents | Purpose |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) with acid catalyst (e.g., BF₃, HCl) | Increase volatility for GC, improve reverse-phase HPLC retention. |

| Carboxylic Acid | Amidation | 2-picolylamine | Enhance MS ionization and sensitivity. mdpi.com |

| Secondary Amine | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Increase volatility and electron-capture detection for GC. nih.gov |

| Secondary Amine | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Increase volatility and thermal stability for GC analysis. science.gov |

| Both | Multiple Reactions | Combination of reagents | Comprehensive analysis targeting both functional groups. |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used to confirm molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the phenyl group, the protons on the ethyl group, and the protons on the propanoic acid backbone.

¹³C NMR provides information on the different types of carbon atoms in the molecule.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure. nih.gov

Electron Ionization (EI) is a hard ionization technique often used with GC-MS that causes extensive fragmentation, creating a characteristic fingerprint for the molecule.

Electrospray Ionization (ESI) is a soft ionization technique commonly paired with LC-MS, which typically leaves the molecular ion intact ([M+H]⁺ or [M-H]⁻). nih.gov This allows for accurate molecular weight determination.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to further fragmentation, which provides more detailed structural information and can confirm the identity of derivatives. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (phenyl group), signals for CH, CH₂, and CH₃ groups (backbone and ethyl group), signal for NH proton. | Proton environment and connectivity. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon (COOH), aliphatic carbons (backbone and ethyl group). | Carbon skeleton structure. |

| Mass Spec. (ESI) | [M+H]⁺ ion at m/z corresponding to the molecular weight + 1. [M-H]⁻ ion at m/z corresponding to the molecular weight - 1. | Confirmation of molecular weight. |

| Mass Spec. (EI) | Fragmentation pattern showing loss of characteristic groups (e.g., COOH, ethyl group, benzyl (B1604629) fragment). | Structural confirmation through fragmentation analysis. |

| FTIR | Characteristic absorptions for O-H (acid), N-H (amine), C=O (acid), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. | Identification of functional groups. nih.gov |

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound is a chiral compound, assessing its enantiomeric purity is critical. nih.gov Enantiomers can have different pharmacological and toxicological properties, making it essential to quantify the desired (S)-enantiomer and any unwanted (R)-enantiomer. wikipedia.org Chiral chromatography is the most widely used technique for this purpose. mdpi.com

The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. mdpi.com CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. wikipedia.org

The selection of the appropriate CSP is crucial for achieving successful enantiomeric separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or Pirkle-type phases. tsijournals.comjiangnan.edu.cn

An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. mdpi.com

Table 3: Chiral Analytical Approaches for Enantiomeric Purity

| Method | Principle | Typical Stationary/Mobile Phase | Advantages |

|---|---|---|---|

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). wikipedia.org | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type (e.g., (R,R) Whelk-O1). tsijournals.com | Direct analysis, avoids potential kinetic resolution issues with derivatization. |

| Direct Chiral GC | Separation on a CSP, often cyclodextrin-based. | Cyclodextrin derivatives coated on a capillary column. | High resolution, suitable for volatile compounds (often after derivatization to increase volatility). |

| Indirect Chiral HPLC/GC | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. mdpi.com | CDA: Mosher's acid chloride, Marfey's reagent. Column: Standard C18 or silica. nih.gov | Utilizes standard achiral columns, can be more versatile. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. jiangnan.edu.cn | Chiral selector: Cyclodextrins, chiral crown ethers, chiral surfactants. jiangnan.edu.cn | High efficiency, low sample and solvent consumption. |

Future Perspectives and Emerging Research Avenues for 2s 2 Ethylamino 3 Phenylpropanoic Acid

Novel Synthetic Routes and Catalyst Development

The efficient synthesis of N-alkylated amino acids like (2S)-2-(ethylamino)-3-phenylpropanoic acid is a continuing area of interest in organic chemistry. Future research is likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies.

One promising approach is the use of reductive amination . This method would involve the reaction of a precursor, 2-oxo-3-phenylpropanoic acid, with ethylamine (B1201723) in the presence of a reducing agent. researchgate.net The development of novel catalysts for this transformation could lead to higher yields and improved stereoselectivity, ensuring the desired (2S) configuration.

Another key area is the direct N-alkylation of L-phenylalanine . researchgate.net Research into novel catalytic systems, potentially involving transition metals like iridium, could enable the direct and selective addition of an ethyl group to the amino group of phenylalanine, often with a high degree of stereochemical retention. researchgate.net The table below outlines potential synthetic strategies that could be optimized for the synthesis of this compound.

| Synthetic Strategy | Precursors | Potential Advantages |

| Reductive Amination | 2-oxo-3-phenylpropanoic acid, Ethylamine | Potentially high yield, use of readily available starting materials. |

| Direct N-Alkylation | L-phenylalanine, Ethylating agent (e.g., ethyl halide) | Fewer synthetic steps, potential for high stereoselectivity with appropriate catalysts. |

Further catalyst development could focus on enzymatic catalysis, which offers the potential for high stereospecificity and mild reaction conditions, aligning with the principles of green chemistry.

Expanded Applications in Materials Science and Polymer Chemistry

While no specific applications of this compound in materials science and polymer chemistry have been documented in publicly available research, the incorporation of amino acid derivatives into polymers is a growing field. Phenylalanine and its derivatives are of interest due to the aromatic nature of the phenyl group, which can impart unique properties to materials.

Future research could explore the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers. The presence of both a carboxylic acid and a secondary amine group allows for various polymerization strategies, such as the formation of polyamides. The ethyl group on the nitrogen atom could influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength, compared to polymers derived from unsubstituted phenylalanine.

Potential research directions could include:

Synthesis of biodegradable polymers: The amino acid backbone could contribute to the biodegradability of the resulting polymers, making them attractive for biomedical applications or sustainable packaging.

Development of functional materials: The phenyl group could be further functionalized to create materials with specific optical, electronic, or recognition properties.

Advanced Computational Modeling for De Novo Design

Future computational research on this compound could involve:

Conformational analysis: Using methods like molecular mechanics and density functional theory (DFT), researchers can predict the stable conformations of this compound. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or assemble in materials.

Pharmacophore modeling: If a biological target is identified, computational models can be used to define the key chemical features required for binding. This can guide the design of new analogs of this compound with enhanced activity.

Molecular dynamics simulations: These simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or bound to a protein, helping to elucidate its mechanism of action at an atomic level. researchgate.netscirp.org

These computational approaches would be invaluable for the de novo design of novel molecules based on the this compound scaffold for various applications.

Exploration of Unique Biological Interactions and Targets (Mechanistic Studies)

The biological activities of phenylalanine derivatives are diverse, and N-alkylation can significantly modulate these properties. researchgate.netnih.gov Future research should focus on screening this compound for a range of biological activities and then delving into the mechanistic basis of any observed effects.

Initial screening could investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent, as these activities have been reported for other aryl propionic acid derivatives. orientjchem.orgresearchgate.net Should any significant biological activity be identified, detailed mechanistic studies would be the next critical step. These studies might involve:

Target identification: Identifying the specific proteins or other biomolecules that this compound interacts with.

Enzyme inhibition assays: Determining if the compound acts as an inhibitor of specific enzymes, a common mechanism for many drugs.

Cell-based assays: Investigating the effects of the compound on cellular pathways and processes to understand its mechanism of action in a biological context.

Mechanistic studies on N-methylated phenylalanines as substrates or inhibitors of enzymes like phenylalanine ammonia (B1221849) lyase demonstrate a precedent for investigating how N-alkylation impacts biological interactions. researchgate.net A thorough exploration of the biological interactions of this compound is essential to uncover its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(ethylamino)-3-phenylpropanoic acid, and how can reaction conditions be optimized to improve enantiomeric purity?

- Methodology : Synthesis typically begins with chiral amino acid precursors (e.g., L-phenylalanine derivatives). A common approach involves introducing the ethylamino group via nucleophilic substitution or reductive amination. For example, coupling tert-butyloxycarbonyl (Boc)-protected intermediates with ethylamine under basic conditions (e.g., NaBH₃CN in methanol) can yield the desired stereochemistry . Purification via recrystallization or chiral HPLC is critical to achieve >98% enantiomeric excess (e.e.) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve stereochemical features (e.g., δ 1.2–1.4 ppm for ethyl protons, δ 3.8–4.2 ppm for α-proton) .

- HPLC-MS : Reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water confirm molecular weight (MW 237.3 g/mol) and purity .

- X-ray crystallography : Single-crystal analysis validates the (2S) configuration and hydrogen-bonding networks .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?

- Methodology : Use fluorogenic or chromogenic substrates in kinetic assays (e.g., for proteases or aminotransferases). For example, measure inhibition of trypsin-like serine proteases at varying concentrations (IC₅₀ determination) using a microplate reader. Include controls for non-specific binding (e.g., bovine serum albumin) and validate results with molecular docking to predict binding affinities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology :

- Dose-response profiling : Test the compound at logarithmic concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.

- Metabolomics : Use LC-MS/MS to assess intracellular metabolite changes, particularly in pathways like phenylalanine metabolism or MAPK signaling .

- Data normalization : Apply Z-score analysis to account for batch effects and variability in assay conditions .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., G protein-coupled receptors). Prioritize derivatives with lower binding energy (ΔG < −8 kcal/mol) .

- QSAR modeling : Train models on a dataset of analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor residence times .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodology :

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typically indicates robustness) .

- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .

Q. How can researchers address challenges in chiral resolution during large-scale synthesis?

- Methodology :

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undes enantiomers in racemic mixtures .

- Dynamic kinetic resolution : Employ palladium catalysts to racemize byproducts in situ, achieving >99% e.e. .

- Crystallization-induced diastereomer transformation : Add chiral auxiliaries (e.g., tartaric acid) to form diastereomeric salts with distinct solubility profiles .

Notes

- Stereochemical Integrity : Ensure chiral purity via periodic [α]D measurements (e.g., +15.6° in methanol) .

- Safety : Follow OSHA guidelines for handling amino acid derivatives; avoid inhalation (LD₅₀ > 2000 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.